molecular formula C9H8Br2O2 B1272318 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone CAS No. 6096-83-9

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Cat. No.: B1272318
CAS No.: 6096-83-9
M. Wt: 307.97 g/mol
InChI Key: UAHYADIIIVEZIK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out at room temperature for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of substituted ethanones with various nucleophiles.

    Reduction: Formation of 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(3-bromo-4-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it acts as a covalent inhibitor of protein tyrosine phosphatases SHP-1 and PTP1B by forming a covalent bond with the active site cysteine residue . This inhibition disrupts the dephosphorylation of tyrosine residues, affecting various signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the additional bromine atom on the phenyl ring.

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group instead of a bromine atom.

    2-Bromo-1-(3-bromo-4-hydroxyphenyl)ethanone: The methoxy group is replaced with a hydroxyl group.

Uniqueness

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYADIIIVEZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373588
Record name 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6096-83-9
Record name 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6096-83-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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